molecular formula C8H9FO2 B12575565 1-(4-Fluoro-3-hydroxycyclohexa-2,5-dien-1-yl)ethan-1-one CAS No. 500002-93-7

1-(4-Fluoro-3-hydroxycyclohexa-2,5-dien-1-yl)ethan-1-one

Cat. No.: B12575565
CAS No.: 500002-93-7
M. Wt: 156.15 g/mol
InChI Key: ZKCBDSPRXFFKMJ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-hydroxycyclohexa-2,5-dien-1-yl)ethan-1-one is an organic compound with a unique structure that includes a fluoro and hydroxy group attached to a cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-hydroxycyclohexa-2,5-dien-1-yl)ethan-1-one typically involves the introduction of the fluoro and hydroxy groups onto a cyclohexadienone ring. One common method involves the reaction of a suitable precursor, such as a fluoro-substituted benzene derivative, with reagents that introduce the hydroxy group under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-hydroxycyclohexa-2,5-dien-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a cyclohexane derivative .

Scientific Research Applications

1-(4-Fluoro-3-hydroxycyclohexa-2,5-dien-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antitumor properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-hydroxycyclohexa-2,5-dien-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The fluoro and hydroxy groups play a crucial role in its reactivity and binding affinity to biological targets. These interactions can lead to various biological effects, including inhibition of specific enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluoro-3-hydroxycyclohexa-2,5-dien-1-yl)ethan-1-one is unique due to the presence of both fluoro and hydroxy groups on the cyclohexadienone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

500002-93-7

Molecular Formula

C8H9FO2

Molecular Weight

156.15 g/mol

IUPAC Name

1-(4-fluoro-3-hydroxycyclohexa-2,5-dien-1-yl)ethanone

InChI

InChI=1S/C8H9FO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,6-7,11H,1H3

InChI Key

ZKCBDSPRXFFKMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C=CC(C(=C1)O)F

Origin of Product

United States

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